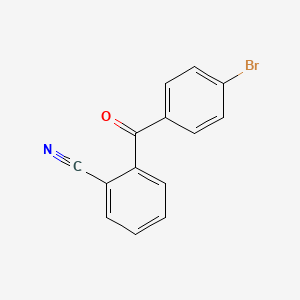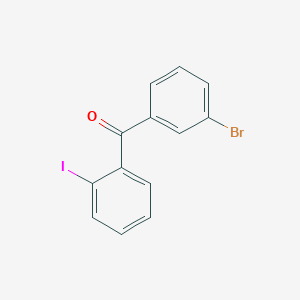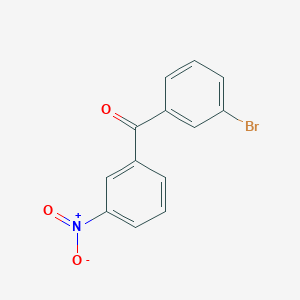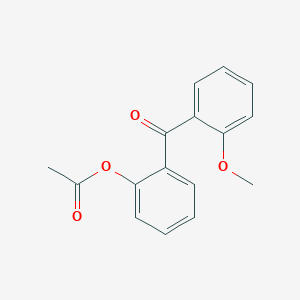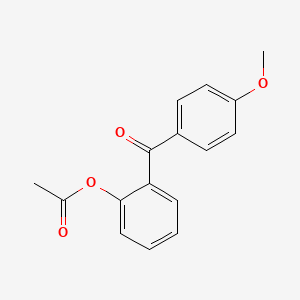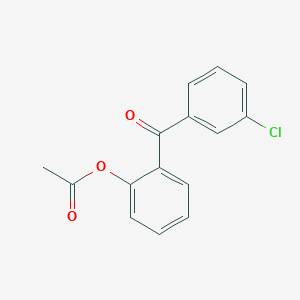
3-Acetoxy-2',4'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-2’,4’-dimethylbenzophenone is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is also known by its IUPAC name, 3-(2,4-dimethylbenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and two methyl groups attached to the benzophenone core structure.
Mechanism of Action
Target of Action
It is a member of the benzophenone family, which is known for their aromatic ring structure. Benzophenones are often used in organic synthesis and have potential applications in pharmaceuticals, biochemistry, and medicine.
Mode of Action
3-Acetoxy-2’,4’-dimethylbenzophenone is believed to act as a photosensitizer. It absorbs light in the ultraviolet (UV) and visible light spectrums. This absorption of light causes the compound to become excited, resulting in the release of energy as heat or light. This energy can then be used to activate other molecules, such as those involved in photodynamic therapy.
Biochemical Pathways
As a photosensitizer, it may be involved in pathways related to light absorption and energy transfer.
Result of Action
3-Acetoxy-2’,4’-dimethylbenzophenone has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in preventing or treating oxidative stress-related diseases.
Action Environment
As a photosensitizer, its activity may be influenced by light conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2’,4’-dimethylbenzophenone typically involves the acetylation of 2’,4’-dimethylbenzophenone. The reaction is carried out using acetic anhydride and a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions . The reaction proceeds as follows:
2’,4’-dimethylbenzophenone+acetic anhydride→3-Acetoxy-2’,4’-dimethylbenzophenone+acetic acid
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-2’,4’-dimethylbenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-2’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-2’,4’-dimethylbenzophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxy-2’,4’-difluorobenzophenone
- 3-Acetoxy-2’,4’-dimethoxybenzophenone
- 3-Acetoxy-2’,4’-dichlorobenzophenone
Uniqueness
3-Acetoxy-2’,4’-dimethylbenzophenone is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with lipid membranes.
Properties
IUPAC Name |
[3-(2,4-dimethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-16(12(2)9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDKWBPMPHYGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641678 |
Source


|
| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-08-8 |
Source


|
| Record name | [3-(Acetyloxy)phenyl](2,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)

